1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene
Overview
Description
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene is an organic compound belonging to the fluoroaromatics family. This compound is characterized by the presence of four methyl groups and one trifluoromethyl group attached to a benzene ring. It is primarily used in the chemical and pharmaceutical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene typically involves the trifluoromethylation of tetramethylbenzene derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation Reactions: Oxidation of the methyl groups to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Nitration: Utilizes a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions include halogenated derivatives, nitro compounds, and oxidized products such as carboxylic acids .
Scientific Research Applications
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene (Durene): Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1,2,3,4-Tetramethylbenzene (Prehnitene): Another tetramethylbenzene isomer with distinct reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different steric and electronic effects.
Uniqueness: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in the pharmaceutical and chemical industries.
Properties
IUPAC Name |
1,2,4,5-tetramethyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-6-5-7(2)9(4)10(8(6)3)11(12,13)14/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJWCTVEUWNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672360 | |
Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-65-4 | |
Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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